molecular formula C19H19ClN2O B5653877 1-(4-chlorophenyl)-4-cinnamoylpiperazine

1-(4-chlorophenyl)-4-cinnamoylpiperazine

Cat. No. B5653877
M. Wt: 326.8 g/mol
InChI Key: NAFIQXCTCNMJDV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-cinnamoylpiperazine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. This system plays a crucial role in regulating a wide range of physiological processes, including pain, appetite, mood, and immune function. CP-55940 has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

1-(4-chlorophenyl)-4-cinnamoylpiperazine acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. These receptors are located throughout the body, including the brain, immune system, and peripheral tissues. When this compound binds to these receptors, it activates a cascade of signaling pathways that regulate various physiological processes. The exact mechanism of action of this compound is complex and not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia. Additionally, this compound has been shown to have anti-cancer effects in some studies.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-cinnamoylpiperazine has several advantages for use in laboratory experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the endocannabinoid system. This compound is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in laboratory experiments. It has a complex mechanism of action that is not fully understood, and it may have off-target effects that could confound experimental results.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-cinnamoylpiperazine. One area of interest is the development of novel analogs of this compound that have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. Overall, this compound is a promising compound that has the potential to advance our understanding of the endocannabinoid system and its role in health and disease.

Synthesis Methods

1-(4-chlorophenyl)-4-cinnamoylpiperazine can be synthesized using a multi-step process that involves the reaction of p-chlorophenylpiperazine with cinnamoyl chloride. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

1-(4-chlorophenyl)-4-cinnamoylpiperazine has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antipsychotic effects, among others. This compound has also been investigated for its potential use in the treatment of various medical conditions, such as chronic pain, multiple sclerosis, epilepsy, and cancer.

properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c20-17-7-9-18(10-8-17)21-12-14-22(15-13-21)19(23)11-6-16-4-2-1-3-5-16/h1-11H,12-15H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFIQXCTCNMJDV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.